2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran is a brominated derivative of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran, a heterocyclic organic compound. This compound belongs to the class of benzopyrans, specifically chromans, which are characterized by a six-membered benzene ring fused to a heterocyclic six-membered pyran ring containing one oxygen atom. The compound is primarily utilized as a synthetic intermediate in the production of various biologically active compounds, particularly pharmaceuticals and agrochemicals. []
2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran is a chemical compound classified under the benzopyran family. Benzopyrans are recognized for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis. This specific compound is characterized by its unique structure, featuring a bromine atom which enhances its reactivity and potential biological properties. Its chemical identifier is CAS number 263903-20-4.
The synthesis of 2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran typically begins with the bromination of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. The brominating agents commonly used include bromine or N-bromosuccinimide (NBS). The reaction is generally conducted in solvents such as carbon tetrachloride or chloroform under controlled low-temperature conditions to prevent over-bromination and ensure selectivity.
In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to improve efficiency and yield. There is also a growing trend towards employing green chemistry principles by utilizing environmentally benign solvents and catalysts.
2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to yield ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction processes can convert the compound into alcohols or alkanes depending on the reducing agent employed.
The choice of reagents and reaction conditions plays a crucial role in determining the outcome of these reactions. For instance, using lithium aluminum hydride in reduction reactions typically leads to alcohol formation, while employing stronger oxidizing agents can facilitate complete oxidation to carboxylic acids.
The mechanism of action for 2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran involves its interaction with various biological targets. The presence of the bromine atom enhances its electrophilicity, allowing it to react with nucleophilic sites on enzymes and receptors. This interaction can lead to alterations in biological pathways, potentially contributing to antimicrobial or anticancer activities observed in research studies.
The physical properties of 2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran include:
Chemical properties include:
These properties are critical for determining its handling and application in various scientific contexts .
2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran has several notable applications:
Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.
Biology: The compound is being investigated for potential biological activities including antimicrobial and anticancer effects.
Medicine: It holds promise in drug development efforts aimed at creating new therapeutic agents targeting various diseases.
Industry: Utilized in producing specialty chemicals and materials with specific properties tailored for particular applications .
The 2,2-dimethylchroman core confers distinctive advantages in drug design that stem from its stereoelectronic and conformational properties. The geminal dimethyl group at the 2-position locks the molecule in a pseudo-half-chair conformation, reducing rotational freedom and promoting selective binding to biological targets. This rigidity enhances receptor complementarity while simultaneously improving metabolic resistance to oxidative degradation compared to non-alkylated benzopyrans [9]. The saturated heterocyclic ring adopts an envelope conformation that positions the 4-keto or 4-hydroxy functionalities for optimal hydrogen bonding interactions, as evidenced in crystallographic studies of protein-ligand complexes [3].
Table 1: Impact of Core Modifications on Pharmacological Profiles
Core Structure | 4-Position Modification | Primary Biological Activity | Target Tissue Selectivity |
---|---|---|---|
2,2-Dimethyl-6-bromochroman | Phenylthiourea | KATP channel opening (pancreatic) | Pancreatic β-cells > Vascular smooth muscle |
2,2-Dimethyl-7-bromochroman | Unmodified (intermediate) | Synthetic versatility | N/A (building block) |
2,2-Dimethyl-6-acetamidochroman | Phenylthiourea | Reduced insulin secretion inhibition | Moderate pancreatic activity |
Cromakalim (non-alkylated) | Pyrrolidinamide | Vasorelaxation | Vascular smooth muscle |
The electronic modulation provided by the electron-donating methyl groups significantly influences the aromatic ring's reactivity, facilitating selective electrophilic substitutions at the 6, 7, and 8 positions. This controlled derivatization enables medicinal chemists to fine-tune the molecule's dipole moment, lipophilicity, and hydrogen-bonding capacity—critical parameters for optimizing membrane permeability and target affinity. The core's balanced amphiphilicity (logP ~2.5) promotes adequate solubility while maintaining sufficient hydrophobicity for membrane penetration, addressing a key limitation of many natural benzopyrans [6] [10]. These properties collectively establish the 2,2-dimethylchroman framework as an exceptional platform for developing tissue-selective potassium channel modulators and calcium entry blockers, with the 7-bromo derivative serving as a pivotal synthetic intermediate for further functionalization [3].
Halogen incorporation, particularly bromine, represents a strategic molecular manipulation in benzopyran optimization that profoundly influences both synthetic accessibility and biological activity. The 7-bromo substituent serves dual roles: as a synthetic handle for cross-coupling reactions and as a modulator of the molecule's electronic and steric properties. The electronegative bromine (Pauling electronegativity = 2.96) induces a moderate electron-withdrawing effect (+σI = 0.44) that polarizes the aromatic system, enhancing hydrogen bond acceptance at the carbonyl oxygen and influencing dipole-dipole interactions with target proteins [2] [7]. This electronic perturbation is evidenced by characteristic upfield shifts of ortho-protons in 1H-NMR spectra (Δδ = -0.25 ppm) and altered infrared carbonyl stretching frequencies.
Table 2: Comparative Bioactivity of Halogenated Benzopyran Derivatives
Halogen Position | Halogen Type | Key Biological Effects | Potency Enhancement |
---|---|---|---|
6-Bromo | Br | KATP channel opening (pancreatic) | 8-fold vs. non-halogenated |
7-Bromo | Br | Intermediate reactivity | Synthetic versatility |
8-Fluoro-6-chloro | F, Cl | Enhanced lipophilicity | Antibacterial activity |
6,8-Dibromo | Br | Increased steric bulk | Improved bacterial membrane disruption |
The heavy atom effect of bromine significantly influences ligand-receptor binding kinetics through enhanced van der Waals interactions with hydrophobic binding pockets. This effect is particularly pronounced in ATP-sensitive potassium (KATP) channels, where brominated derivatives demonstrate enhanced tissue selectivity compared to non-halogenated analogs. Studies reveal that 7-bromo substitution provides optimal halogen bonding geometry with SUR subunit residues, particularly in pancreatic β-cell KATP channels (Kir6.2/SUR1 assemblies), contributing to improved insulin secretion inhibition profiles [3]. Additionally, the size parameter of bromine (van der Waals radius = 1.85 Å) creates optimal steric occlusion that prevents metabolism at adjacent positions, thereby improving metabolic stability—a critical advantage over smaller halogen substituents like fluorine [2]. The strategic placement of bromine at the 7-position generates a steric and electronic environment that differentially influences biological activity compared to 6-bromo isomers, particularly in their interactions with voltage-gated calcium channels and bacterial membrane proteins [2] [7].
The strategic importance of 7-bromo-2,2-dimethylchroman derivatives stems from their unique reactivity patterns and steric accessibility compared to isomeric brominated analogs. Positional isomerism significantly influences both synthetic manipulation and biological outcomes, with the 7-bromo isomer exhibiting distinct advantages in transition metal-catalyzed reactions. The steric environment surrounding the 7-position experiences less congestion from the gem-dimethyl group than the 6- and 8-positions, facilitating higher yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This synthetic advantage enables efficient introduction of complex aryl, heteroaryl, and amino functionalities that would be challenging via direct electrophilic substitution [4] [7] [8].
The electronic differentiation between positions significantly impacts downstream biological activity. Computational mapping (MEP surfaces) reveals that 7-substituted derivatives exhibit a more symmetrical electronic distribution across the fused ring system compared to 6-substituted isomers, influencing their interaction with biological targets. For instance, 7-bromo derivatives converted to 7-(alkylsulfonylamino) analogs demonstrate markedly different calcium channel blocking activity compared to their 6-isomers, with positional differences leading to up to 15-fold potency variations in vascular smooth muscle assays . This positional sensitivity underscores the significance of the 7-bromo intermediate in structure-activity relationship (SAR) explorations.
Table 3: Positional Isomer Reactivity and Applications
Position | Relative Reactivity in Pd(0) Coupling | Preferred Transformations | Key Applications |
---|---|---|---|
6-Bromo | Moderate | Buchwald-Hartwig amination | Pancreatic KATP openers |
7-Bromo | High | Suzuki coupling, Sonogashira | Calcium channel blockers |
8-Bromo | Low (sterically hindered) | Ullmann-type reactions | Antibacterial agents |
5-Bromo | Very low | Not typically utilized | Limited applications |
The regiochemical versatility of the 7-bromo substituent enables diverse pharmacological profiling through sequential functionalization. Initial halogen-metal exchange at C7 followed by electrophilic quenching provides access to 7-formyl, 7-carboxy, and 7-hydroxymethyl derivatives—key handles for further molecular elaboration. The chemoselective manipulation of these functionalities while preserving the chroman core has led to hybrid molecules with dual mechanisms of action, such as benzopyran-indole conjugates exhibiting enhanced antiproliferative activity against tumor cell lines [8]. Furthermore, the conversion of 7-bromo derivatives to 7-azido intermediates via halogen displacement enables click chemistry approaches for generating combinatorial libraries targeting neurological disorders and cancer pathways [5] [8]. These synthetic advantages position 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran as an indispensable intermediate in modern medicinal chemistry campaigns aimed at developing novel therapeutic agents.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7